molecular formula C17H16N2O3 B11983774 1-(4-Methoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione

Cat. No.: B11983774
M. Wt: 296.32 g/mol
InChI Key: ZAIVRTOPQCCJKI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxyphenyl group and a phenylamino group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione typically involves several steps, including the formation of the pyrrolidine ring and the subsequent introduction of the methoxyphenyl and phenylamino groups. Common synthetic routes include:

    Cyclization Reactions: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the methoxyphenyl and phenylamino groups can be achieved through substitution reactions using suitable reagents and catalysts.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon) are commonly used in these reactions.

Scientific Research Applications

Biological Activities

1-(4-Methoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione exhibits several biological activities that make it a candidate for further research:

  • Anticancer Activity: Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties: The compound has exhibited antimicrobial activity against various bacterial strains. Research suggests that it could be developed into an antibacterial agent.
  • Neuroprotective Effects: Some studies suggest that derivatives of this compound may offer neuroprotection in models of neurodegenerative diseases, potentially through antioxidant mechanisms.

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via the intrinsic pathway.

Case Study 2: Antimicrobial Activity

In a comparative study of various compounds for antimicrobial efficacy, this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialInhibits S. aureus and E. coli
NeuroprotectivePotential antioxidant effects

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    This compound Derivatives: These compounds have similar structures but differ in the substitution patterns on the pyrrolidine ring.

    Analogous Pyrrolidine Compounds: Compounds with similar pyrrolidine ring structures but different substituents can be compared to highlight the unique properties of this compound.

Biological Activity

1-(4-Methoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione, also known by its CAS number 37034-97-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes diverse research findings regarding its biological activity, including antibacterial and antifungal properties, as well as its implications in cancer treatment.

The compound's molecular formula is C18H18N2O4C_{18}H_{18}N_{2}O_{4} with a molecular weight of 326.346 g/mol. Key physical properties include:

  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 610.9 ± 55.0 °C at 760 mmHg
  • Flash Point : 323.3 ± 31.5 °C

Antibacterial Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit notable antibacterial activity against various Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) studies have shown that certain derivatives can inhibit bacterial growth effectively, with values ranging from 0.00390.0039 to 0.0250.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • The compound's structure suggests that substituents on the phenyl ring may enhance its antibacterial properties, as evidenced by the activity of similar pyrrolidine derivatives .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilisNot specified
Klebsiella pneumoniaeNot specified

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity. Studies have demonstrated that it can inhibit the growth of various fungi, although specific MIC values were not always reported .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrrolidine derivatives similar to or including this compound:

  • Antimicrobial Properties : A study evaluating a range of pyrrolidine derivatives found significant antimicrobial activities, with some compounds exhibiting broad-spectrum effects against both bacteria and fungi .
  • Cancer Research : The compound's potential as an anticancer agent has been explored due to its ability to inhibit specific cellular pathways associated with tumor growth . Its structural similarity to known anticancer compounds suggests it may interact with targets such as the epidermal growth factor receptor (EGFR).
  • Mechanism of Action : Investigations into the mechanism of action reveal that compounds in this class may disrupt cell wall synthesis in bacteria and interfere with fungal cell membrane integrity .

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

3-anilino-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H16N2O3/c1-22-14-9-7-13(8-10-14)19-16(20)11-15(17(19)21)18-12-5-3-2-4-6-12/h2-10,15,18H,11H2,1H3

InChI Key

ZAIVRTOPQCCJKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=CC=C3

Origin of Product

United States

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